molecular formula C10H11Br2NO2 B12283196 3-Amino-4-(2,5-dibromophenyl)butyric Acid

3-Amino-4-(2,5-dibromophenyl)butyric Acid

Katalognummer: B12283196
Molekulargewicht: 337.01 g/mol
InChI-Schlüssel: JVOLCRXASGPGRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-(2,5-dibromophenyl)butyric Acid is an organic compound with the molecular formula C10H11Br2NO2 It is characterized by the presence of an amino group, a butyric acid moiety, and a dibromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,5-dibromophenyl)butyric Acid typically involves the following steps:

    Bromination: The starting material, phenylbutyric acid, undergoes bromination to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 3-position of the butyric acid chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(2,5-dibromophenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The dibromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-Amino-4-phenylbutyric Acid.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(2,5-dibromophenyl)butyric Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(2,5-dibromophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dibromophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-4-phenylbutyric Acid: Lacks the bromine atoms, resulting in different chemical and biological properties.

    4-(2,5-Dibromophenyl)butyric Acid: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

3-Amino-4-(2,5-dibromophenyl)butyric Acid is unique due to the presence of both the amino group and the dibromophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H11Br2NO2

Molekulargewicht

337.01 g/mol

IUPAC-Name

3-amino-4-(2,5-dibromophenyl)butanoic acid

InChI

InChI=1S/C10H11Br2NO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)

InChI-Schlüssel

JVOLCRXASGPGRO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)CC(CC(=O)O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.